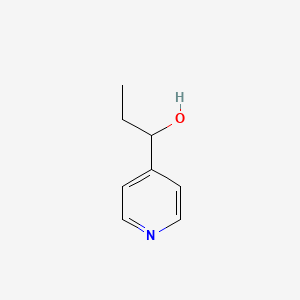

1-(Pyridin-4-yl)propan-1-ol

Description

Significance of Pyridine-Containing Alcohols in Synthetic Chemistry

Pyridine-containing alcohols, often termed pyridinyl alcohols, are of considerable importance in synthetic organic chemistry. They serve as crucial building blocks and intermediates for the synthesis of more complex organic molecules and pharmaceutical agents. researchgate.net The alcohol group can be readily oxidized to a ketone or undergo substitution reactions, while the pyridine (B92270) ring can be functionalized through various C-H activation or cross-coupling strategies. researchgate.net

Furthermore, pyridinyl alcohols are extensively used as chiral ligands in asymmetric catalysis. The nitrogen atom of the pyridine ring and the oxygen of the alcohol can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a reaction. researchgate.net The basicity of the alcoholato anion, formed upon deprotonation, is a key property, enabling these ligands to bridge metal centers in the formation of polynuclear complexes and single-molecule magnets. fluorochem.co.uk Their application extends to the synthesis of crown ethers, various ligands (e.g., pyridinyl-phosphine), and for modeling the active sites of enzymes. fluorochem.co.uk

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are core structures in a majority of FDA-approved small-molecule drugs and are ubiquitous in fine chemicals. cymitquimica.com The development of green and sustainable methods for their synthesis is a major focus of modern chemistry. cymitquimica.com Alcohols are attractive starting materials in this context as they are often readily available and can be used in atom-economical reactions like acceptorless dehydrogenative coupling (ADC), which produce only hydrogen and water as byproducts. bldpharm.com

The synthesis of pyridine derivatives, in particular, has been approached through numerous strategies, including classical condensation reactions and multi-component approaches. bldpharm.comchim.it 1-(Pyridin-4-yl)propan-1-ol fits into this landscape as both a product of targeted synthesis and a precursor for more elaborate heterocyclic systems. For example, related pyridyl alcohols have been used to construct complex fused heterocyclic systems like coumarin-fused pyrazolo[3,4-b]pyridines. mdpi.com The pyridine nitrogen atom's electronic properties make it less susceptible to electrophilic aromatic substitution compared to benzene, influencing the strategies required for its functionalization. researchgate.net

Historical Perspectives on the Synthesis and Reactivity of Pyridyl Alcohols

The synthesis of pyridyl alcohols has been a subject of chemical research for decades, with methods evolving in efficiency and selectivity. researchgate.net Early and still common methods involve the reaction of pyridine-carboxaldehydes or pyridyl ketones with organometallic reagents like Grignard or organolithium compounds. The reduction of pyridyl ketones, such as 1-(pyridin-4-yl)propan-1-one, using reducing agents like sodium borohydride (B1222165), is a straightforward route to the corresponding secondary alcohol, this compound. biosynth.com

More recent advancements have focused on catalytic and more atom-economical methods. For instance, a patented method describes the synthesis of related pyridyl ethanol (B145695) derivatives by reacting methylpyridines with aldehydes at elevated temperatures. google.com The development of asymmetric synthesis has been a major driver of innovation, aiming to produce enantiomerically pure pyridinyl alcohols for use as chiral ligands or synthons. researchgate.netslideshare.net This includes diastereoselective reductions of pyridyl imines and catalytic asymmetric alkylations. figshare.comunito.it The reactivity of the pyridine ring itself has also been a focus, with the development of methods for selective functionalization at various positions. researchgate.netchim.it

Overview of Current Research Gaps and Future Directions Pertaining to this compound

Despite the general importance of pyridyl alcohols, a detailed survey of the literature reveals that this compound is a relatively understudied compound compared to its 2- and 3-pyridyl isomers. Much of the available information features it as a starting material or an intermediate without a deep exploration of its own chemical properties or potential applications. semanticscholar.orggoogle.com

Current Research Gaps:

Dedicated Reactivity Studies: There is a lack of comprehensive studies on the specific reactivity of this compound. How the 4-pyridyl group influences the reactivity of the secondary alcohol compared to its other isomers is not well-documented.

Catalytic Applications: While pyridyl alcohols are known ligands, the specific application of this compound in catalysis has not been thoroughly explored. Its potential to form coordination complexes and act as a ligand in catalytic transformations remains an open area of investigation. nih.gov

Materials Science: The use of this compound as a building block for functional materials, such as metal-organic frameworks (MOFs) or coordination polymers, is largely unexplored, though related structures show promise in this area. nih.govmdpi.com

Asymmetric Synthesis: While general methods for the asymmetric synthesis of pyridyl alcohols exist, efficient and highly selective methods specifically targeting enantiopure (R)- and (S)-1-(Pyridin-4-yl)propan-1-ol are not well-established in the primary literature. bldpharm.comslideshare.net

Future Directions:

Development of Stereoselective Syntheses: A key future direction is the development of robust and scalable methods for the asymmetric synthesis of this compound to provide access to its enantiomers for chiral applications.

Exploration in Catalysis: Future work should involve synthesizing metal complexes with this ligand and evaluating their performance in various catalytic reactions, such as transfer hydrogenation or C-C coupling reactions.

Coordination Chemistry and Materials: A systematic investigation into the coordination chemistry of this compound with various metal ions could lead to the discovery of new coordination polymers or MOFs with interesting photoluminescent or catalytic properties. nih.gov

Precursor for Bioactive Molecules: Its potential as a key intermediate for novel pharmaceutical derivatives could be systematically explored, following from patented examples that use similar scaffolds. google.com

Compound Data

Below are tables detailing the physical properties of this compound and a comparison of general synthetic methods for pyridyl alcohols.

Table 1: Physicochemical Properties of this compound

Table 2: General Synthetic Routes to Pyridyl Alcohols

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMCKIAZUYILRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562950 | |

| Record name | 1-(Pyridin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23389-76-6 | |

| Record name | α-Ethyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23389-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Pyridin 4 Yl Propan 1 Ol

Organometallic Approaches to Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 1-(Pyridin-4-yl)propan-1-ol hinges on the formation of a new carbon-carbon bond at the carbonyl carbon of a suitable pyridine-based precursor. Organometallic reagents, characterized by a carbon-metal bond, function as potent carbon nucleophiles (carbanions) and are ideally suited for this transformation. wikipedia.orgadichemistry.com Both Grignard (organomagnesium) and organolithium reagents are extensively used for the nucleophilic addition to carbonyl compounds, providing a direct and efficient pathway to alcohols. khanacademy.orgmasterorganicchemistry.com

Utility of Grignard Reagents in this compound Synthesis

Grignard reagents, generally denoted as R-Mg-X, are among the most fundamental and widely utilized organometallic compounds in synthetic chemistry. adichemistry.com Their synthesis involves the reaction of an organic halide with magnesium metal in an etheral solvent. adichemistry.com Their utility in preparing pyridyl alcohols stems from their effective addition to the electrophilic carbon of a carbonyl group.

Reaction of 4-Pyridyl Ketones with Alkylmagnesium Halides

The reaction between a Grignard reagent and a ketone is a classic method for the synthesis of tertiary alcohols. adichemistry.combrainly.in For instance, the addition of an ethylmagnesium halide (e.g., EtMgBr) to 4-acetylpyridine (B144475) (1-(pyridin-4-yl)ethanone) would result in the formation of the tertiary alcohol 2-(pyridin-4-yl)butan-2-ol after acidic workup.

However, the target molecule, this compound, is a secondary alcohol. The synthesis of secondary alcohols via the Grignard pathway requires the reaction of the organometallic reagent with an aldehyde. adichemistry.comkhanacademy.org Therefore, the most direct Grignard synthesis of this compound involves the reaction of 4-pyridinecarboxaldehyde (B46228) with an ethylmagnesium halide , such as ethylmagnesium bromide or chloride.

The mechanism involves the nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This addition step forms a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup step (e.g., with dilute HCl or NH₄Cl solution) protonates the alkoxide to yield the final secondary alcohol product, this compound. The reaction must be carried out under strict anhydrous conditions, as Grignard reagents are strong bases and will react with any protic source, such as water. adichemistry.com

Substrate Scope and Limitations of Grignard Additions

The scope of the Grignard reaction for producing pyridyl alcohols is broad but subject to several limitations. A variety of alkyl, vinyl, and aryl Grignard reagents can be added to pyridyl aldehydes and ketones to generate a diverse array of secondary and tertiary alcohols.

However, significant challenges exist:

Competing Nucleophilic Addition to the Ring: The pyridine (B92270) ring is relatively electron-deficient and can be susceptible to nucleophilic attack by the Grignard reagent, particularly at the C2 and C4 positions. ambeed.com This can lead to the formation of dihydropyridine (B1217469) byproducts and reduce the yield of the desired alcohol.

Basicity of the Reagent: Grignard reagents are strongly basic. If the pyridine substrate contains any acidic protons (e.g., an -OH or -NH group elsewhere on the ring), the Grignard reagent will act as a base, deprotonating the substrate rather than adding to the carbonyl group.

Steric Hindrance: Significant steric bulk adjacent to the carbonyl group on the pyridine ring or in the Grignard reagent can impede the nucleophilic addition, leading to lower reaction rates and yields. In some cases, sterically hindered ketones may undergo reduction to a secondary alcohol by the Grignard reagent (if it possesses a β-hydrogen) instead of addition.

Chelation Effects: With 2-pyridyl ketones or aldehydes, the nitrogen atom can chelate with the magnesium atom of the Grignard reagent. This coordination can influence the reactivity and stereochemical outcome of the addition reaction.

| Pyridyl Substrate | Grignard Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|---|

| 4-Pyridinecarboxaldehyde | Ethylmagnesium Bromide | This compound | Anhydrous THF or Et₂O, 0°C to rt | Direct synthesis of the target secondary alcohol. |

| 4-Acetylpyridine | Ethylmagnesium Bromide | 2-(Pyridin-4-yl)butan-2-ol | Anhydrous THF or Et₂O, 0°C to rt | Illustrates the formation of a tertiary alcohol from a ketone. |

| 4-Pyridinecarboxaldehyde | Phenylmagnesium Bromide | Phenyl(pyridin-4-yl)methanol | Anhydrous THF or Et₂O, 0°C to rt | Demonstrates the use of an aryl Grignard reagent. |

| 2-Acetylpyridine | Methylmagnesium Iodide | 2-(Pyridin-2-yl)propan-2-ol | Anhydrous THF or Et₂O, 0°C to rt | Potential for chelation to influence reactivity. |

Application of Organolithium Reagents (e.g., n-Butyl Lithium, Lithium Diisopropylamide)

Organolithium reagents (R-Li) are generally more reactive and more basic than their Grignard counterparts due to the greater polarity of the C-Li bond. wikipedia.orgtaylorandfrancis.com This enhanced reactivity can be advantageous, often leading to faster reactions and higher yields, but it also necessitates stricter control over reaction conditions, particularly temperature.

For the synthesis of this compound, the addition of ethyllithium (B1215237) to 4-pyridinecarboxaldehyde provides a direct and efficient alternative to the Grignard reaction. The mechanism is analogous: nucleophilic attack of the ethyl carbanion on the carbonyl carbon, followed by an acidic workup to yield the secondary alcohol. masterorganicchemistry.com

Generation of Pyridyl Anions and Subsequent Reactions

A more versatile strategy involving organolithium reagents is the generation of a pyridyl anion, which then acts as the nucleophile. This "umpolung" or reversal of polarity approach allows for the pyridine ring itself to attack an electrophile. This is typically achieved in two ways:

Halogen-Metal Exchange: This is a highly reliable method for generating regiochemically defined pyridyllithium species. organicchemistrydata.org For the synthesis of the target compound, one would start with a 4-halopyridine, such as 4-bromopyridine (B75155). Treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF results in a rapid halogen-lithium exchange to form 4-pyridyllithium. This potent nucleophile can then be reacted with an appropriate aldehyde electrophile, which in this case would be propanal , to form the lithium alkoxide intermediate. Subsequent quenching with water or a mild acid furnishes this compound.

Direct Deprotonation (Metalation): This involves the abstraction of a proton directly from the pyridine ring using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is often preferred for this purpose over n-BuLi to avoid competitive nucleophilic addition to the ring. organicchemistrydata.org However, the regioselectivity of direct deprotonation can be complex and is heavily influenced by substituents already present on the pyridine ring. For an unsubstituted pyridine, deprotonation typically occurs at the C2 position due to the inductive effect and coordinating ability of the nitrogen atom.

Regioselectivity and Chemo-selectivity Considerations

The high reactivity of organolithium reagents makes selectivity a paramount concern.

Regioselectivity: When adding an organolithium reagent to the pyridine ring itself (as a side reaction or a desired metalation step), the site of attack is critical. Without directing groups, nucleophilic addition or deprotonation often favors the C2 position. acs.org Recent studies have shown that the aggregation state of the organolithium reagent can influence the regioselectivity; for example, tetrameric clusters of some alkyllithiums may favor C4-alkylation, while dimeric clusters favor C2-alkylation. acs.org In the synthetic route via halogen-metal exchange from 4-bromopyridine, the regioselectivity is cleanly controlled, providing exclusive access to the 4-substituted product.

Chemoselectivity: Organolithium reagents react with a wide range of functional groups. This lack of chemoselectivity means that substrates must be free of any acidic protons (e.g., -OH, -NH₂, -COOH) or other electrophilic sites (e.g., esters, nitriles) unless they are protected. When reacting a generated 4-pyridyllithium with an aldehyde like propanal, low temperatures are crucial to prevent side reactions such as enolization of the aldehyde by the strongly basic pyridyllithium.

| Method | Pyridine Precursor | Organolithium Reagent | Electrophile | Key Considerations |

|---|---|---|---|---|

| Carbonyl Addition | 4-Pyridinecarboxaldehyde | Ethyllithium | N/A (Substrate is the electrophile) | Very fast reaction; requires low temperatures to control reactivity. |

| Halogen-Metal Exchange | 4-Bromopyridine | n-Butyllithium | Propanal | Excellent regiochemical control for 4-substitution; requires low temperatures (-78°C). |

| Directed Ortho Metalation (DoM) | Substituted Pyridine (e.g., 3-methoxypyridine) | LDA or n-BuLi | Propanal | Regioselectivity is directed by the substituent; not directly applicable for the 4-pyridyl isomer without a directing group at C3 or C5. |

Cross-Coupling Strategies Employing Pyridine Precursors

The formation of the carbon-carbon bond between the pyridine ring and the propyl chain is a key step that can be accomplished using modern cross-coupling techniques. These methods offer a powerful means to construct the molecular framework of this compound from readily available pyridine starting materials.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. In the context of synthesizing this compound, a plausible approach involves the coupling of a 4-halopyridine with a suitable three-carbon organometallic reagent.

A hypothetical synthetic route could employ a Negishi coupling, where 4-bromopyridine or 4-chloropyridine (B1293800) is reacted with a propylzinc reagent bearing a protected hydroxyl group on the first carbon. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst for the coupling of heteroaryl chlorides. Subsequent deprotection of the alcohol would yield the target compound.

Alternatively, a Suzuki-Miyaura coupling could be envisioned. This would involve the reaction of a 4-halopyridine with a propan-1-ol-derived boronic acid or boronate ester. The stability and commercial availability of many boronic acids make this an attractive, though potentially challenging, route for this specific target. The challenge often lies in the synthesis and stability of the required organoboron reagent.

The general scheme for such a palladium-catalyzed cross-coupling is depicted below:

Scheme 1: General Palladium-Catalyzed Cross-Coupling for this compound Synthesis

Where:

Py = Pyridin-4-yl

X = Halogen (Cl, Br, I) or Triflate

M = Organometallic moiety (e.g., ZnCl, B(OR)2)

OP = Protected hydroxyl group

Y = Not applicable in this context

| Coupling Reaction | Organometallic Reagent (M) | Typical Catalyst/Ligand System |

| Negishi | Organozinc | Pd(dba)2 / SPhos |

| Suzuki-Miyaura | Organoboron | Pd(PPh3)4 / K2CO3 |

Copper-Mediated Coupling Approaches

Copper-mediated cross-coupling reactions, while historically older than their palladium-catalyzed counterparts, have seen a resurgence with the development of new ligand systems that enable milder reaction conditions. For the synthesis of this compound, a potential route could involve the reaction of a 4-halopyridine with an organocuprate reagent.

This approach would likely involve the formation of a lithium diorganocuprate from a suitable propyl precursor with a protected alcohol functionality. The reaction of this cuprate (B13416276) with 4-iodopyridine (B57791) could then form the desired carbon-carbon bond. The success of this method would depend on the stability of the organocuprate and its reactivity towards the pyridine substrate.

While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general principles of copper-catalyzed cross-coupling offer a viable, alternative strategy to palladium-based methods.

Reductive Transformations for the Formation of the Carbinol Moiety

A more direct and widely documented approach to the synthesis of this compound is through the reduction of the corresponding ketone, 1-(pyridin-4-yl)propan-1-one. This transformation focuses on the selective reduction of the carbonyl group to a hydroxyl group.

Catalytic Hydrogenation of Pyridyl Ketone Precursors

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. This process typically involves the use of hydrogen gas and a metal catalyst. The choice of catalyst can be crucial in achieving high selectivity for the reduction of the ketone without affecting the pyridine ring.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used in industrial processes due to their ease of handling and separation from the reaction mixture. mdpi.comresearchgate.net For the reduction of 1-(pyridin-4-yl)propan-1-one, Pd/C is a common choice. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere.

A potential challenge with this method is the over-reduction of the pyridine ring to a piperidine (B6355638) ring, especially under harsh conditions (high pressure and temperature). However, by carefully controlling the reaction parameters, such as hydrogen pressure, temperature, and reaction time, selective reduction of the ketone can be achieved. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, which can sometimes deactivate it, but the use of acidic additives can mitigate this issue by protonating the pyridine nitrogen. mdpi.com

Table 1: Representative Conditions for Heterogeneous Hydrogenation of Pyridyl Ketones

| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Yield |

| 5% Pd/C | 1-(pyridin-4-yl)propan-1-one | Ethanol | 1 - 5 atm | Room Temperature | High |

| 10% Pd/C | 1-(pyridin-4-yl)propan-1-one | Methanol/HCl | 3 atm | 25 °C | Good to Excellent |

Homogeneous catalysts, which are soluble in the reaction medium, often offer higher selectivity and activity under milder conditions compared to their heterogeneous counterparts. For the asymmetric hydrogenation of pyridyl ketones, chiral rhodium and ruthenium complexes are commonly employed to produce enantiomerically enriched alcohols. researchgate.netresearchgate.net

For the synthesis of racemic this compound, non-chiral homogeneous catalysts based on ruthenium or rhodium can be utilized. researchgate.net These reactions are typically carried out in polar solvents at moderate hydrogen pressures and temperatures. A key advantage of homogeneous catalysis is the ability to tune the catalyst's electronic and steric properties by modifying the ligands, which can lead to improved performance. However, the separation of the catalyst from the product can be more challenging than with heterogeneous systems.

Table 2: Examples of Homogeneous Catalysts for Ketone Hydrogenation

| Catalyst System | Substrate Type | Typical Conditions |

| [RuCl₂(PPh₃)₃] | Aromatic Ketones | Isopropanol, H₂, 80 °C |

| [Rh(NBD)₂]BF₄ / Ligand | Pyridyl Ketones | Methanol, H₂, 25-50 °C |

Transfer Hydrogenation Techniques

Transfer hydrogenation (TH) represents a versatile and practical alternative to methods using high-pressure molecular hydrogen. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate, 4-propionylpyridine (B1663938), mediated by a metal catalyst. This approach is often favored for its operational simplicity and mild reaction conditions.

A variety of hydrogen sources can be employed, with formic acid, isopropanol, and ammonium (B1175870) formate (B1220265) being common choices. berkeley.edu The catalyst is typically a transition metal complex, with ruthenium, rhodium, and iridium complexes showing high efficacy for the reduction of ketones. For the synthesis of this compound, the choice of catalyst and ligand is critical to achieve high yield and selectivity, minimizing side reactions such as the reduction of the pyridine ring. rsc.org For instance, iridium catalysts have been noted for their use in the transfer hydrogenation of N-heterocycles using ethanol as a renewable hydrogen source. rsc.org The mechanism involves the formation of a metal hydride species which then delivers the hydride to the electrophilic carbonyl carbon of 4-propionylpyridine.

Table 1: Comparison of Typical Transfer Hydrogenation Systems

| Catalyst System | Hydrogen Donor | Typical Substrate | Advantages |

|---|---|---|---|

| Ruthenium(II) complexes | Isopropanol | Aromatic Ketones | High activity, well-studied |

| Rhodium(III) complexes | Formic Acid/Triethylamine | Pyridinium (B92312) Salts | Effective for N-heterocycles researchgate.net |

| Iridium(III) complexes | Ethanol | Quinolines, Pyridines | Uses a renewable hydrogen source rsc.org |

These systems can be tailored for the specific reduction of 4-propionylpyridine to afford this compound efficiently.

Chemoselective Reduction using Hydride Reagents

The reduction of a ketone in the presence of other potentially reducible functional groups, such as the aromatic pyridine ring, requires highly chemoselective reagents. Complex metal hydrides are powerful reducing agents, but their reactivity must be controlled to target only the carbonyl group of 4-propionylpyridine.

The two most common hydride reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org LiAlH₄ is a very strong reducing agent that reacts violently with protic solvents and can reduce a wide range of functional groups, including the pyridine ring under certain conditions. libretexts.orgacsgcipr.org In contrast, NaBH₄ is a much milder and more selective reagent, typically used in protic solvents like methanol or ethanol. libretexts.orgscribd.com It is the preferred reagent for the chemoselective reduction of aldehydes and ketones. scribd.com

For the synthesis of this compound from 4-propionylpyridine, sodium borohydride is the ideal choice. It selectively reduces the ketone to the desired secondary alcohol without affecting the aromatic pyridine nucleus. scribd.comsemanticscholar.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the alcohol. libretexts.orgacsgcipr.org

Table 2: Properties of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents | Chemoselectivity for Ketones |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol | Excellent |

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, providing unparalleled stereocontrol in the creation of chiral molecules.

Stereoselective Reduction of 4-Pyridyl Ketones by Biocatalysts (e.g., Carbonyl Reductases)

The asymmetric reduction of prochiral ketones to chiral alcohols is a hallmark application of biocatalysis. Carbonyl reductases (KREDs), also known as ketoreductases or alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones and aldehydes using a cofactor, typically NADH or NADPH. nih.gov These enzymes are renowned for their high stereoselectivity, often producing a single enantiomer of the alcohol product with exceptional purity (>99% enantiomeric excess, ee). semanticscholar.orgrsc.org

A carbonyl reductase from Sporobolomyces salmonicolor (SSCR), for example, has demonstrated a broad substrate scope, reducing various aliphatic and aromatic ketones with high enantioselectivity. nih.gov The application of such an enzyme to 4-propionylpyridine would be expected to yield either (R)- or (S)-1-(pyridin-4-yl)propan-1-ol, depending on the specific enzyme used. The stereochemical outcome is determined by how the substrate docks into the enzyme's active site relative to the cofactor.

Enzyme Screening and Directed Evolution for Enhanced Yield and Stereocontrol

While nature provides a vast library of enzymes, a naturally occurring biocatalyst may not be optimal for a specific industrial process in terms of activity, stability, or selectivity. mdpi.com Two powerful strategies are employed to overcome this: enzyme screening and directed evolution.

Enzyme screening involves testing a large number of different, naturally occurring enzymes (an enzyme library or panel) to identify one that exhibits the desired activity towards the target substrate, in this case, 4-propionylpyridine. researchgate.net

Directed evolution is a more advanced technique that mimics natural selection in the laboratory to engineer enzymes with improved or novel properties. youtube.com The process involves iterative cycles of:

Gene Mutagenesis: Introducing random mutations into the gene that codes for the enzyme, creating a large library of enzyme variants. nih.gov

Screening or Selection: Testing this library to identify mutants that show improvement in the desired trait (e.g., higher activity, enhanced stereoselectivity, or better stability). mdpi.com

Isolation: The gene from the best-performing mutant is isolated and used as the template for the next round of evolution. nobelprize.org

This powerful methodology has been used to dramatically enhance enzyme enantioselectivity, sometimes even reversing it from producing the (R)-enantiomer to the (S)-enantiomer. acs.org

Biotransformation Pathways Involving Pyridylalkane Derivatives

Biotransformation refers to the use of biological systems, such as whole microbial cells or purified enzymes, to perform chemical modifications on a specific compound. nih.gov Microbial biotransformation is a valuable tool in drug discovery for producing metabolites and diversifying chemical structures. nih.gov

In the context of pyridylalkane derivatives, microorganisms can possess metabolic pathways capable of modifying such compounds. For instance, cytochrome P450 monooxygenases, often found in microbes, can hydroxylate various substrates. While the primary goal here is ketone reduction, understanding the broader biotransformation pathways is crucial. Microorganisms might exhibit pathways that could either produce the desired this compound from 4-propionylpyridine or further metabolize the alcohol product. researchgate.net The use of specifically engineered E. coli strains that overexpress a desired ketoreductase is a common strategy to ensure that the intended ketone reduction is the dominant biotransformation, leading to high yields of the target alcohol. rsc.org

Novel Synthetic Routes and Sustainable Methodologies

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, novel routes focus on improving efficiency, reducing waste, and utilizing renewable resources.

One promising area is the use of electrocatalytic hydrogenation. This method uses electricity to drive the hydrogenation process, potentially under very mild conditions. rsc.org For example, pyridinium has been shown to be hydrogenated at platinum electrodes, suggesting a pathway for the electrochemical reduction of related compounds. rsc.org

Catalytic transfer hydrogenation using renewable hydrogen sources, such as glycerol (B35011) or ethanol, is another key sustainable strategy. rsc.org An iridium-catalyzed transfer hydrogenation of pyridines using ethanol as the hydrogen donor has been reported, representing a green and efficient protocol. rsc.org Such methods avoid the need for high-pressure hydrogen gas or stoichiometric metal hydride reagents, significantly improving the safety and environmental profile of the synthesis.

These advanced methodologies underscore the continuous innovation in chemical synthesis, striving for more efficient, selective, and environmentally benign routes to valuable chemical compounds like this compound.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, enabling the formation of complex molecules under mild conditions by harnessing light or electrical energy, respectively. While specific applications of these methods for the direct synthesis of this compound are not extensively documented, the principles can be applied to key bond-forming reactions in its synthesis, such as the alkylation of pyridine derivatives or the reduction of a corresponding ketone precursor.

Photocatalytic Alkylation of Pyridines:

Visible-light photocatalysis can facilitate the C-H alkylation of pyridine derivatives, offering a direct route to introduce the propyl group. This approach typically involves the generation of an alkyl radical from a suitable precursor, which then adds to the protonated or activated pyridine ring. For instance, a variety of N-alkoxypyridinium ions can be coupled with alkanes in the presence of an iridium photocatalyst under blue light irradiation. acs.org This methodology's high functional group tolerance suggests its potential applicability for the synthesis of precursors to this compound.

A general representation of this approach is the reaction of a pyridine derivative with an alkylating agent under photocatalytic conditions. The reaction proceeds via the formation of a pyridinyl radical, which can then couple with an alkyl radical.

Table 1: Illustrative Examples of Photocatalytic Alkylation of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Photocatalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Cyanopyridine | Cyclohexane | fac-[Ir(ppy)₃] | Dichloromethane (B109758) | 85 | acs.org |

| 4-Phenylpyridine | Cyclopentane | fac-[Ir(ppy)₃] | Dichloromethane | 78 | acs.org |

This table presents data for the photocatalytic alkylation of various pyridine derivatives to illustrate the potential of this methodology. The synthesis of this compound would require the use of a suitable propyl radical precursor.

Electrocatalytic Reduction of Ketones:

An alternative strategy for the synthesis of this compound is the reduction of the corresponding ketone, 1-(pyridin-4-yl)propan-1-one. Electrocatalysis offers a green and efficient method for this transformation, using electricity to drive the reduction and avoiding the need for stoichiometric metal hydride reagents. A practical and environmentally friendly electrochemical reduction of aldehydes and ketones to alcohols has been demonstrated using water as the hydrogen source and solvent. nih.gov This method utilizes an undivided cell with zinc and tin electrodes and can be scaled up to the kilogram level. nih.gov

The general principle involves the electrochemical generation of a reducing agent or the direct reduction of the ketone at the cathode. The process is highly chemoselective and can be performed under ambient conditions.

Table 2: Examples of Electrocatalytic Reduction of Ketones to Secondary Alcohols

| Ketone | Electrode System | Electrolyte | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Zn(+)/Sn(-) | TBAC | Water | 95 | nih.gov |

| 4'-Methoxyacetophenone | Zn(+)/Sn(-) | TBAC | Water | 92 | nih.gov |

This table showcases the electrocatalytic reduction of various ketones to illustrate the methodology's potential for the synthesis of this compound from its ketone precursor.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has revolutionized chemical synthesis by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. The synthesis of secondary alcohols, such as this compound, from the corresponding aldehydes or ketones is well-suited for flow chemistry. This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity.

A common approach in flow chemistry for alcohol synthesis is the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to carbonyl compounds. Flow reactors can handle highly reactive and unstable intermediates safely. For instance, the generation and subsequent reaction of unstable Grignard reagents with aldehydes and ketones have been successfully performed in continuous flow, providing the desired secondary and tertiary alcohols in high yields with very short residence times. organic-chemistry.org

Table 3: Representative Flow Chemistry Synthesis of Secondary Alcohols

| Aldehyde/Ketone | Organometallic Reagent | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethylmagnesium bromide | 2.6 s | 25 | 95 | organic-chemistry.org |

| 4-Methoxybenzaldehyde | Methylmagnesium chloride | 5 s | 25 | 92 | nih.gov |

This table provides examples of secondary alcohol synthesis using flow chemistry to demonstrate the potential for the continuous production of this compound.

Solvent-Free and Green Solvent Reaction Systems

The development of solvent-free and green solvent-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches are highly relevant to the synthesis of this compound.

Solvent-Free Synthesis:

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful technique for accelerating chemical reactions and improving yields. cem.com The synthesis of secondary alcohols via the reduction of ketones can be efficiently carried out using this method. For example, the reduction of various aromatic and aliphatic ketones has been achieved in high yields with short reaction times under solvent-free microwave irradiation, often using a solid support impregnated with a reducing agent. nih.gov

The synthesis of this compound could potentially be achieved by the microwave-assisted, solvent-free reduction of 1-(pyridin-4-yl)propan-1-one using a solid-supported borohydride reagent.

Table 4: Examples of Microwave-Assisted Solvent-Free Synthesis of Secondary Alcohols

| Ketone | Reducing System | Microwave Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzophenone | NaBH₄ / Al₂O₃ | 300 | 5 | 98 | nih.gov |

| 4-Chloroacetophenone | NaBH₄ / Silica gel | 400 | 3 | 95 | nih.gov |

This table illustrates the efficiency of microwave-assisted solvent-free reduction of ketones, a method that could be adapted for the synthesis of this compound.

Green Solvent Reaction Systems:

Deep eutectic solvents (DESs) are a new class of green solvents that are biodegradable, have low toxicity, and are prepared from readily available and inexpensive components. mdpi.com They have shown great promise as reaction media for various organic transformations, including the synthesis of alcohols. The use of DESs can enhance reaction rates and selectivity. For instance, the synthesis of various heterocyclic compounds has been successfully carried out in choline (B1196258) chloride-based DESs. scispace.comnih.gov

The reduction of 1-(pyridin-4-yl)propan-1-one to this compound could be performed in a deep eutectic solvent, such as a mixture of choline chloride and urea, using a suitable reducing agent. The DES could potentially be recycled, further enhancing the green credentials of the synthesis.

Table 5: Synthesis of Heterocyclic Compounds in Deep Eutectic Solvents

| Reaction Type | Deep Eutectic Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Biginelli Reaction | Choline chloride/Urea | 100 | 1 | 95 | scispace.com |

| Hantzsch Dihydropyridine Synthesis | Choline chloride/Glycerol | 80 | 2 | 92 | nih.gov |

This table provides examples of reactions conducted in deep eutectic solvents, highlighting their potential as green reaction media for the synthesis of compounds like this compound.

Chemical Transformations and Derivatization of 1 Pyridin 4 Yl Propan 1 Ol

Functional Group Interconversions of the Propanol (B110389) Side Chain

The secondary alcohol group of the propanol side chain is a key site for chemical modification, allowing for oxidation to carbonyls, substitution of the hydroxyl group, and the formation of ether and ester derivatives.

The secondary alcohol of 1-(Pyridin-4-yl)propan-1-ol can be oxidized to form the corresponding ketone, 1-(Pyridin-4-yl)propan-1-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and chromium trioxide. For instance, the oxidation of the analogous compound (1S)-1-(pyridin-2-yl)propan-1-ol to (1S)-1-(pyridin-2-yl)propan-1-one can be accomplished using agents like chromium trioxide or potassium permanganate (B83412) under acidic conditions smolecule.com. The resulting ketone, 1-(Pyridin-4-yl)propan-1-one, also known as 4-propionylpyridine (B1663938), is a stable compound that can be used in further synthetic steps, such as the formation of oximes by reaction with hydroxylamine (B1172632) iucr.org. Unlike primary alcohols, which can be further oxidized from an aldehyde to a carboxylic acid, the oxidation of the secondary alcohol in this compound typically stops at the ketone stage under standard conditions youtube.com.

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-(Pyridin-4-yl)propan-1-one | Anhydrous dichloromethane (B109758) (DCM) |

| Potassium Permanganate (KMnO₄) | 1-(Pyridin-4-yl)propan-1-one | Acidic conditions |

| Chromium Trioxide (CrO₃) | 1-(Pyridin-4-yl)propan-1-one | Sulfuric acid, acetone (B3395972) (Jones oxidation) |

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a group that is more easily displaced in nucleophilic substitution reactions. One common strategy involves protonating the hydroxyl group under strongly acidic conditions to form an alkyloxonium ion, which can then be displaced by a nucleophile, with water acting as the leaving group msu.edu. For example, reacting an alcohol with strong hydrohalic acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can convert the alcohol into the corresponding alkyl halide pearson.com.

Alternatively, the hydroxyl group can be converted into a better leaving group under non-acidic conditions. A widely used method is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine (B92270) pearson.com. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This two-step procedure allows for the synthesis of various derivatives, such as alkyl halides (using sodium bromide) or amines (using ammonia) pearson.com.

| Reagent(s) | Intermediate | Final Product | Nucleophile |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Protonated alcohol | 1-Bromo-1-(pyridin-4-yl)propane | Br⁻ |

| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | 1-Chloro-1-(pyridin-4-yl)propane | Cl⁻ |

| 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Sodium Azide (NaN₃) | Tosylate ester | 1-Azido-1-(pyridin-4-yl)propane | N₃⁻ |

| 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Ammonia (NH₃) | Tosylate ester | 1-(Pyridin-4-yl)propan-1-amine | NH₃ |

The hydroxyl group of this compound serves as a handle for the synthesis of ethers and esters. Etherification can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether msu.edu.

Esterification is readily accomplished by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or a carboxylic anhydride (B1165640) msu.edu. The reaction with an acyl chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. The versatility of this reaction allows for the introduction of a vast array of different R-groups, leading to a large library of potential ester derivatives.

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Ether (R-O-CH(CH₂CH₃)(C₅H₄N)) |

| Esterification (Acyl Chloride) | Acyl Chloride (R-COCl), Pyridine | Ester (R-COO-CH(CH₂CH₃)(C₅H₄N)) |

| Esterification (Anhydride) | Carboxylic Anhydride ((R-CO)₂O) | Ester (R-COO-CH(CH₂CH₃)(C₅H₄N)) |

Modifications and Functionalization of the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system. This electronic nature makes it less reactive towards electrophilic aromatic substitution compared to benzene, and such reactions often require harsh conditions nih.govchemrxiv.org. However, various strategies exist to functionalize the pyridine ring, including halogenation followed by cross-coupling reactions, and nitration followed by reduction.

Direct electrophilic halogenation of pyridine is challenging and typically occurs at the 3-position under forcing conditions, often resulting in low yields and mixtures of products nih.govchemrxiv.org. More modern and selective methods have been developed to overcome these limitations. One strategy for the selective halogenation of the 4-position of a pyridine ring involves the installation of a phosphonium (B103445) salt, which can then be displaced by a halide nucleophile nih.govresearchgate.netchemrxiv.org. Since the 4-position in this compound is already substituted, halogenation would be directed to the 2- or 3-positions.

Once a halogen atom is introduced onto the pyridine ring, it serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a halogenated derivative of this compound could be coupled with various partners:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) to form a biaryl or alkyl-aryl bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an aminopyridine derivative.

The use of pyridine sulfinates has also emerged as an effective strategy in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, sometimes overcoming the challenges associated with the instability or low reactivity of pyridine-based boronates in Suzuki reactions nih.govrsc.org.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Alkyl-substituted Pyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base | Alkenyl-substituted Pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted Pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amino-substituted Pyridine |

Direct nitration of the pyridine ring requires harsh conditions (e.g., fuming sulfuric acid and nitric acid at high temperatures) and typically yields the 3-nitro derivative. A more effective strategy to control the position of nitration involves the initial formation of the pyridine N-oxide. The N-oxide is more susceptible to electrophilic substitution than pyridine itself. Nitration of the N-oxide derivative of this compound would be expected to occur at the 3-position.

The resulting nitropyridine derivative can then be readily reduced to the corresponding aminopyridine. A variety of reducing agents can be used for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and effective method researchgate.net. Chemical reduction using metals in acid (e.g., Sn, Fe, or Zn in HCl) or reagents like tin(II) chloride (SnCl₂) are also widely employed researchgate.net. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. The resulting aminopyridine is a valuable intermediate, as the amino group can be further modified or used to construct more complex molecular architectures.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| N-Oxide Formation | m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂/Acetic Acid | This compound N-oxide |

| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-1-oxido-pyridin-4-yl)propan-1-ol |

| Reduction | H₂, Pd/C | 1-(3-Aminopyridin-4-yl)propan-1-ol |

| Fe, HCl or SnCl₂, HCl |

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a key site for chemical modification, readily undergoing N-oxidation and quaternization reactions. These transformations alter the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common strategy to modify the ring's reactivity. This transformation is typically achieved using oxidizing agents such as peroxy acids. wikipedia.org Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or potassium hydrogen persulfate, commercially known as Oxone®. orgsyn.org The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electron distribution within the aromatic ring and can facilitate subsequent reactions at the ring's carbon atoms.

Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. This reaction involves the direct alkylation of the nitrogen atom. For instance, reacting this compound with an alkyl halide like methyl iodide or benzyl (B1604629) bromide in a suitable solvent such as dimethylformamide (DMF) leads to the formation of the corresponding N-alkylpyridinium salt. researchgate.net This process introduces a permanent positive charge on the pyridine ring, significantly altering the compound's solubility and electronic properties.

| Transformation | Typical Reagents | Product Class |

|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Oxone® (Potassium hydrogen persulfate), Peracetic acid | Pyridine-N-oxide |

| Quaternization | Methyl iodide (CH₃I), Benzyl bromide (BnBr), Ethyl bromoacetate | N-Alkylpyridinium salt |

Synthesis of Analogues and Chiral Derivatives

The structure of this compound features a chiral center at the carbon atom bearing the hydroxyl group (C1 of the propanol chain). This allows for the existence of two stereoisomers (enantiomers), the (R)- and (S)-forms, opening avenues for stereoselective synthesis and derivatization.

Generation and Separation of Stereoisomers of this compound

The direct synthesis of this compound, for example, through the reduction of 1-(pyridin-4-yl)propan-1-one, typically yields a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their distinct biological activities and for their use in stereospecific synthesis.

A primary method for resolving these enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers and thus enabling their separation. This approach has been successfully applied to separate the enantiomers of structurally similar chiral alcohols, such as propranolol (B1214883) derivatives. mdpi.com

Diastereoselective and Enantioselective Derivatization Strategies

Beyond separating a racemic mixture, modern synthetic strategies focus on the direct, selective synthesis of a single enantiomer.

Enantioselective Synthesis: This can be achieved through the asymmetric reduction of the prochiral ketone, 1-(pyridin-4-yl)propan-1-one. The use of chiral reducing agents or catalysts ensures that one of the two possible enantiomeric products is formed preferentially.

Diastereoselective Derivatization: Another approach involves reacting the racemic alcohol with a chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, solubility, and chromatographic retention times), which allows for their separation using standard techniques like fractional crystallization or conventional column chromatography. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original alcohol.

Application as a Building Block in Complex Molecule Synthesis

The functional groups of this compound—the nucleophilic hydroxyl group, the modifiable pyridine ring, and the propyl chain—make it a valuable precursor for constructing more complex molecular architectures.

Precursor to Advanced Heterocyclic Systems (e.g., Thiazoles, Pyrazoles)

The structure of this compound can be readily modified to serve as a starting point for the synthesis of other heterocyclic systems.

Thiazole (B1198619) Synthesis: The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyridin-4-yl)propan-1-one. This ketone can then undergo α-halogenation to produce an α-haloketone. The resulting intermediate is a classic precursor for the Hantzsch thiazole synthesis, where condensation with a thioamide (like thiourea) leads to the formation of a 2-aminothiazole (B372263) ring bearing the pyridin-4-yl substituent. nih.gov

Pyrazole (B372694) Synthesis: The ketone, 1-(pyridin-4-yl)propan-1-one, can also be used to synthesize pyrazoles. nih.gov A common route involves a condensation reaction with a 1,3-dicarbonyl compound or, alternatively, condensation with an aldehyde to form an α,β-unsaturated ketone (a chalcone-like intermediate). This intermediate can then undergo a cyclocondensation reaction with hydrazine (B178648) or its derivatives to yield the pyrazole ring. nih.govmdpi.comorganic-chemistry.org

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type | Co-reactant |

|---|---|---|---|

| Thiazole | α-Halo-1-(pyridin-4-yl)propan-1-one | Hantzsch Synthesis | Thiourea or Thioamide |

| Pyrazole | 1-(Pyridin-4-yl)propan-1-one or derived chalcone | Cyclocondensation | Hydrazine or Substituted Hydrazine |

Incorporation into Polycyclic and Macrocyclic Architectures

The pyridine moiety of this compound is a valuable component in the design of large, complex molecules. Pyridine-containing units are frequently incorporated into macrocycles and polycyclic systems due to the nitrogen's ability to act as a hydrogen bond acceptor and a coordination site for metal ions. nih.govnih.gov

The synthesis of such large structures can be achieved through strategies where the pyridine nitrogen acts as a template, directing the assembly of the macrocyclic structure around a central metal ion. rsc.org Furthermore, the propanol side chain can be functionalized, for example, by converting the hydroxyl group into a leaving group or another reactive handle, to serve as a point of attachment for building out larger, more intricate polycyclic or macrocyclic frameworks. iaea.org

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 4 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1-(Pyridin-4-yl)propan-1-ol provide foundational information about its molecular framework. The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons through chemical shifts (δ), signal integration, and spin-spin coupling patterns (multiplicity). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and hybridization state.

For this compound, a hypothetical analysis based on its structure would predict distinct signals for the pyridine (B92270) ring protons, the carbinol proton (CH-OH), the methylene protons (-CH₂-), and the methyl protons (-CH₃). The pyridine ring would show characteristic signals in the aromatic region, while the aliphatic protons would appear at higher field (lower ppm).

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine (H-2, H-6) | ~8.5 | Doublet (d) | ~6.0 | 2H |

| Pyridine (H-3, H-5) | ~7.3 | Doublet (d) | ~6.0 | 2H |

| CH-OH | ~4.6 | Triplet (t) | ~6.5 | 1H |

| OH | Variable | Singlet (s) | - | 1H |

| CH₂ | ~1.7 | Quintet | ~7.0 | 2H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine (C-4) | ~155 |

| Pyridine (C-2, C-6) | ~150 |

| Pyridine (C-3, C-5) | ~121 |

| CH-OH | ~75 |

| CH₂ | ~32 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the CH₃ protons to the CH₂ protons, and the CH₂ protons to the CH-OH proton, confirming the propyl chain connectivity. It would also show correlations between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.6 ppm would correlate to the carbon signal at ~75 ppm, confirming the CH-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule. For example, the carbinol proton (CH-OH) would show a correlation to the pyridine C-4 carbon, establishing the connection point of the propanol (B110389) side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In a rigid derivative, NOESY could reveal spatial relationships between the side chain protons and the pyridine ring protons.

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR spectroscopy is a powerful method for this analysis without requiring physical separation of the enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a CSA is added to a solution of the racemic alcohol, it forms transient, diastereomeric complexes with each enantiomer. asdlib.org Because these complexes are diastereomers, they have different magnetic environments, leading to the separation of signals for at least one proton in the ¹H NMR spectrum. The integration of these now distinct signals allows for the direct calculation of the enantiomeric excess (ee). The choice of an appropriate CSA is critical and often determined empirically. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the compound, as a unique formula corresponds to a specific exact mass. For this compound (C₈H₁₁NO), the exact mass of the neutral molecule is 137.08406 u. In HRMS, the compound is typically ionized, for example, by protonation to form the [M+H]⁺ ion. The measured m/z of this ion can then be used to confirm the elemental composition.

Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation.

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of H₂O (18 u) from the protonated molecular ion, which would result in a fragment ion at m/z 120.08132. uni.lu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is also common. This could result in the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized ion at m/z 108.

Pyridine Ring Fragmentation: Further fragmentation could involve the cleavage of the pyridine ring itself, leading to smaller characteristic ions.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the side chain and its position on the pyridine ring. youtube.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and identifying any volatile impurities. The gas chromatograph separates the compound from any contaminants based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then bombards the eluted molecules with electrons, causing ionization and fragmentation, which provides a unique mass spectrum that acts as a molecular fingerprint.

For this compound, with a molecular weight of 137.18 g/mol , the electron impact (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 137. A protonated molecule, [M+H]⁺, may also be observed at m/z 138, especially under chemical ionization conditions.

The fragmentation pattern is critical for structural confirmation. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the oxygen atom (the C1-C2 bond of the propyl chain). This results in the loss of an ethyl radical (•C₂H₅), leading to a highly stable, resonance-stabilized fragment at m/z 108 . This peak is often the base peak in the spectrum.

Loss of Water: Dehydration of the molecular ion can occur, leading to the loss of a water molecule (H₂O). This results in a fragment ion ([M-H₂O]⁺) at m/z 119 .

Pyridine Ring Fragmentation: Fragments corresponding to the pyridine ring are also expected. A peak at m/z 78 or 79 would correspond to the pyridyl fragment or the pyridinium (B92312) ion, respectively.

Purity analysis by GC-MS involves integrating the peak area of this compound and comparing it to the total area of all detected peaks. This method is highly sensitive for detecting volatile impurities that may originate from the synthesis process. Common impurities could include unreacted starting materials such as 4-formylpyridine or residual solvents like ethanol (B145695), toluene, or tetrahydrofuran.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 119 | [C₈H₉N]⁺ | Loss of Water (M⁺ - H₂O) |

| 108 | [C₆H₆NO]⁺ | Alpha-cleavage (Loss of •C₂H₅) |

Vibrational Spectroscopy: Infrared (IR) and Raman

Identification of Characteristic Functional Group Frequencies (e.g., O-H, C-N stretching)

The vibrational spectrum of this compound is a composite of the vibrations from its constituent parts: the pyridine ring, the propyl chain, and the hydroxyl group.

O-H Stretching: The most prominent feature in the IR spectrum is a broad and strong absorption band in the region of 3400-3200 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). Aliphatic C-H stretching vibrations from the propyl group are observed as strong bands in the 2980-2850 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring produce a series of sharp bands in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹ . In Raman spectra, pyridine and its derivatives show particularly strong ring breathing modes around 1000-1030 cm⁻¹ rsc.org.

C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol group gives rise to a strong band in the IR spectrum, expected in the range of 1125-1085 cm⁻¹ .

C-N Stretching: The stretching vibration of the C-N bond within the pyridine ring contributes to bands in the 1300-1200 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=C, C=N Ring Stretch | 1600 - 1400 | Medium to Strong |

| Pyridine Ring Breathing | 1030 - 990 | Strong (Raman) |

Conformational Analysis through Vibrational Signatures

The flexibility of the propanol side chain allows this compound to exist in several different spatial arrangements or conformations. These conformers arise from the rotation around the single bonds, primarily the Cα-Cβ bond of the propyl group and the Cα-pyridine bond.

While these conformers may interconvert rapidly at room temperature, their distinct geometries can lead to subtle but measurable differences in their vibrational spectra. For instance, specific conformers may allow for weak intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring. Such an interaction would cause a noticeable shift in the O-H stretching frequency to a lower wavenumber compared to conformers where only intermolecular hydrogen bonding occurs.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the stable conformers and their corresponding vibrational frequencies. Experimental verification can sometimes be achieved through matrix isolation spectroscopy, where the molecule is frozen in an inert gas matrix at very low temperatures, preventing conformational interconversion and allowing the distinct spectral signatures of each conformer to be resolved.

Electronic Spectroscopy: UV-Visible and Fluorescence

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Analysis of Electronic Transitions of the Pyridine Chromophore

The pyridine ring acts as the primary chromophore in this compound. The UV-Visible absorption spectrum is characterized by electronic transitions involving the π-orbitals of the aromatic system and the non-bonding (n) orbital of the nitrogen atom.

Typically, pyridine and its simple alkyl derivatives exhibit two main absorption bands in the UV region:

A strong absorption band typically below 220 nm, attributed to a π→π * transition.

A weaker band between 250-270 nm , which is also assigned to a π→π * transition (analogous to the B-band in benzene).

A very weak absorption, often observed as a shoulder on the longer-wavelength side of the main bands, arising from a symmetry-forbidden n→π * transition. This transition involves the promotion of an electron from the nitrogen lone pair to an anti-bonding π* orbital.

For this compound, the spectrum is expected to be similar to that of 4-methylpyridine, with an absorption maximum (λ_max) around 255-260 nm . The solvent can influence the position and intensity of these bands, particularly the n→π* transition, which shows a characteristic blue shift (hypsochromic shift) in polar, protic solvents due to stabilization of the non-bonding orbital by hydrogen bonding.

Fluorescence in pyridine derivatives is often weak. Excitation into the π→π* band may lead to fluorescence, but the emission is frequently quenched, especially in protic solvents. This quenching can occur via efficient intersystem crossing to the triplet state or through non-radiative decay pathways facilitated by hydrogen bonding to the pyridine nitrogen researchgate.net.

Influence of Substituents on Electronic Spectra

The electronic properties of the pyridine chromophore are sensitive to the nature of the substituent at the 4-position. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The 1-(propan-1-ol) substituent [-CH(OH)CH₂CH₃] is considered a weak electron-donating group through an inductive effect (+I). Compared to an unsubstituted pyridine, this group is expected to cause a slight bathochromic (red) shift in the λ_max of the π→π* transition. This is because the EDG raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

The effect of the 1-(propan-1-ol) group can be contextualized by comparing it with other substituents.

Table 3: Predicted Influence of 4-Position Substituents on the λ_max of the Pyridine Chromophore

| Substituent | Electronic Effect | Expected Shift in λ_max (relative to Pyridine) |

|---|---|---|

| -H | Reference | ~257 nm |

| -CH(OH)CH₂CH₃ | Weak EDG (+I) | Small Bathochromic Shift (Red Shift) |

| -NH₂ | Strong EDG (+M) | Large Bathochromic Shift |

| -Cl | EWG (-I, +M) | Small Bathochromic Shift |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group; +I: Inductive Donor; +M: Mesomeric Donor; -I: Inductive Withdrawer; -M: Mesomeric Withdrawer.

This systematic modification of the pyridine ring's electronic structure is a fundamental principle in the design of functional molecules, allowing for the fine-tuning of their absorption and emission properties for various applications.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can generate a detailed map of electron density and, consequently, the precise arrangement of atoms. wikipedia.orgnih.gov This powerful method is indispensable for characterizing the solid-state structure of compounds like this compound and its derivatives, providing critical insights into their molecular conformation, crystal packing, and the intermolecular forces that dictate their macroscopic properties.

Determination of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes the arrangement of individual molecules within the crystal lattice. This organization is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, the presence of a hydroxyl (-OH) group and a pyridine ring creates opportunities for significant intermolecular interactions that influence the crystal structure.

The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This donor-acceptor relationship can lead to the formation of strong O-H···N hydrogen bonds, a common motif in the crystal structures of pyridyl alcohols. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. Furthermore, the aromatic pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, further stabilizing the crystal structure. bg.ac.rsresearchgate.net The interplay of these intermolecular forces is a key determinant of the compound's physical properties, such as its melting point and solubility.

A search of the Cambridge Structural Database (CSD) for related structures reveals that intermolecular interactions play a crucial role in the crystal packing of functional crystalline materials. mdpi.com For instance, in the crystal structure of a related compound, (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, the molecular packing is influenced by various non-covalent interactions. researchgate.net Similarly, studies on 1-(pyridin-4-yl)-4-thiopyridine have highlighted the importance of hydrogen bonding and stacking interactions in its crystalline state. researchgate.net

Below is an illustrative data table of crystallographic parameters for a representative pyridyl-containing compound, showcasing the type of data obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3161(3) |

| b (Å) | 5.53330(10) |

| c (Å) | 29.2019(7) |

| β (°) | 97.341(1) |

| Volume (ų) | 1653.24(7) |

| Z | 4 |

| R-factor | 0.0423 |

| Data for (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, a related pyridyl compound, is presented for illustrative purposes. researchgate.net |

Absolute Configuration Determination (for chiral derivatives)

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Single-crystal X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral compound. springernature.comnih.gov This technique allows for the unambiguous assignment of the (R) or (S) configuration to each stereocenter in the molecule.